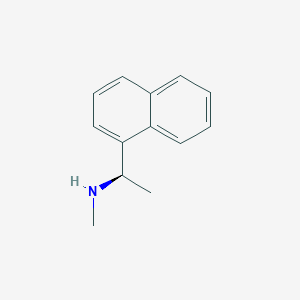

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Description

The exact mass of the compound (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-N-methyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYETYHLXPGYQPZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15297-33-3 | |

| Record name | (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: A Comprehensive Technical Guide

CAS Number: 15297-33-3

Introduction

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its rigid naphthalene core and chiral center make it a valuable building block for creating stereochemically defined molecules. This guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical characterization, and key applications, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of a compound are foundational to its effective use in research and development.

Nomenclature and Identifiers

-

Systematic Name: (1R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

-

Synonyms: (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine, (R)-N-Methyl-1-(1-naphthyl)ethylamine[1][2]

-

Molecular Weight: 185.26 g/mol [2]

Physicochemical Properties

A summary of the known physical and chemical properties is presented in Table 1. It is important to note that some of these properties have been reported for the closely related S-enantiomer or the racemic mixture, and are provided here as a close approximation.

| Property | Value | Source |

| Boiling Point | 261 °C (lit.) | [2] |

| Density | 1.041 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.605 (lit.) | [2] |

| Flash Point | 113 °C | [2] |

| Predicted pKa | 9.40 ± 0.10 | [2] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

The synthesis of enantiomerically pure (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine typically starts from its primary amine precursor, (R)-1-(naphthalen-1-yl)ethanamine. The most common and efficient method is reductive amination.

Precursor: (R)-1-(naphthalen-1-yl)ethanamine

The precursor, (R)-1-(naphthalen-1-yl)ethanamine (CAS: 3886-70-2), is a commercially available chiral resolving agent and a key intermediate in the synthesis of the calcimimetic drug, Cinacalcet.[3][4] It is typically produced through the resolution of the racemic mixture using a chiral acid, such as tartaric acid, or via asymmetric synthesis.[5][6]

Synthetic Pathway: Reductive Amination

Reductive amination is a robust method for the N-methylation of primary amines.[7] The process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination

Objective: To synthesize (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine from (R)-1-(naphthalen-1-yl)ethanamine.

Materials:

-

(R)-1-(naphthalen-1-yl)ethanamine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or another suitable solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for workup

-

Dichloromethane or other organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-1-(naphthalen-1-yl)ethanamine (1 equivalent) in methanol. Cool the solution in an ice bath.

-

Imine Formation: To the cooled solution, add formaldehyde solution (1.1 to 1.5 equivalents) dropwise while stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl. Wash the aqueous layer with an organic solvent like dichloromethane to remove any non-basic impurities.

-

Isolation: Basify the aqueous layer with a NaOH solution until a pH > 10 is reached. Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the naphthalene ring, a quartet for the methine proton (CH), a doublet for the methyl group on the chiral carbon, and a singlet for the N-methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten unique carbons of the naphthalene ring, the chiral methine carbon, the ethyl methyl carbon, and the N-methyl carbon. A ¹³C NMR spectrum for the S-enantiomer has been reported and can be used as a reference.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the aromatic ring.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (185.26 g/mol ).

Enantiomeric Purity Analysis

Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical or asymmetric synthesis applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Protocol Outline: Chiral HPLC Method Development

Objective: To develop a chiral HPLC method to separate and quantify the enantiomers of N-Methyl-1-(naphthalen-1-yl)ethanamine.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column. Common choices for amines include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns.

Method Development Steps:

-

Column Screening: Screen a variety of chiral columns with different stationary phases to identify one that provides baseline or near-baseline separation of the enantiomers.

-

Mobile Phase Optimization:

-

Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio of these solvents is adjusted to optimize retention time and resolution. Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.

-

-

Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation, improving resolution and reducing analysis time.

-

Method Validation: Once an optimal method is developed, it should be validated for parameters such as linearity, precision, accuracy, and limit of quantification (LOQ) according to relevant guidelines.

Applications in Research and Development

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine serves as a valuable chiral building block in several areas of chemical synthesis.

Asymmetric Synthesis

As a chiral amine, this compound can be used as a chiral auxiliary or ligand in asymmetric catalysis. The rigid naphthyl group can provide significant steric hindrance, which can be exploited to control the stereochemical outcome of a reaction.

Pharmaceutical Intermediate

The structural motif of this compound is found in various biologically active molecules. Its precursor is a key intermediate for Cinacalcet, and derivatives of N-alkylated naphthylethylamines are explored for various pharmacological activities. Naphthalene derivatives, in general, have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][7] The introduction of a methyl group on the nitrogen atom can modulate the compound's lipophilicity and basicity, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Detailed safety information for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is not extensively documented. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.

Conclusion

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists working with this valuable compound. Further research to fully elucidate its spectroscopic properties and expand its applications in asymmetric synthesis is warranted.

References

- Pharmaffiliates. (R)-N-methyl-1-(Naphthalen-1-yl)ethanamine.

- ChemicalBook. (R)-(+)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE | 15297-33-3.

- PubChem. (+)-1-(1-Naphthyl)ethylamine.

- PubChem. 1-(1-Naphthyl)ethylamine.

- Exploring (R)-1-(Naphthalen-1-yl)

- Enzymaster. (R)-(+)-1-(1-Naphthyl)ethylamine.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.

- NIST WebBook. Naphthalene, 1-methyl-.

- Sigma-Aldrich. (R)-(+)-1-(1-Naphthyl)

- Thermo Fisher Scientific. 1-(1-Naphthyl)ethylamine, 98%.

- ResearchGate.

- ChemicalBook. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum.

- SpectraBase. (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine - Optional[13C NMR] - Spectrum.

- AZYP, LLC.

- ECHEMI.

- ChemicalBook. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2.

- Google Patents. Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine.

- Sigma-Aldrich. (R)-(+)-1-(1-Naphthyl)ethylamine, ≥99%.

- Organic Chemistry Portal.

- ChemicalBook. (S)-(-)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE | 20218-55-7.

- Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine hydrochloride, 98%.

- Astronomy & Astrophysics. Infrared Spectra of Complex Organic Molecules in Astronomically Relevant Ice Mixtures: IV. Methylamine.

Sources

- 1. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]

- 6. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine: Structure, Stereochemistry, Synthesis, and Analysis

Executive Summary: This document provides a comprehensive technical overview of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine, a chiral secondary amine of significant interest in pharmaceutical development and asymmetric synthesis. The guide details its molecular structure, stereochemical configuration, modern synthetic pathways, and analytical methodologies for chiral purity assessment. Particular emphasis is placed on its role as a key process-related substance in the manufacturing of pharmaceutically active ingredients (APIs), such as the calcimimetic agent Cinacalcet. This whitepaper is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of this compound's properties and handling.

Molecular Identity and Physicochemical Properties

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine characterized by a stereogenic center at the ethylamine's alpha-carbon, which is directly attached to a bulky naphthalene ring. This structure imparts specific steric and electronic properties that are crucial for its application in stereoselective processes.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: (1R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

-

Common Synonyms: (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine[1][2]

-

Molecular Weight: 185.26 g/mol [2]

Structure and Stereochemistry

The molecule's defining feature is its single chiral center. The "(R)" designation, according to the Cahn-Ingold-Prelog (CIP) priority rules, specifies the absolute configuration of the substituents around this stereocenter. The naphthalene group receives the highest priority, followed by the N-methylamino group, the methyl group, and finally the implicit hydrogen atom. This precise three-dimensional arrangement is fundamental to its role in chiral recognition and synthesis.

Caption: Structure of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine.

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in reactions. It is typically a liquid at room temperature and is sensitive to air.

| Property | Value | Source(s) |

| Appearance | Colorless to brown liquid | [3] |

| Boiling Point | 261 °C (lit.) | [2] |

| Density | 1.041 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.605 (lit.) | [2] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

| Solubility | Soluble in organic solvents like chloroform and ethanol; insoluble in water. | [4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is non-trivial and relies on principles of asymmetric synthesis. The most logical and industrially practiced approach involves the synthesis of its primary amine precursor, followed by a selective N-methylation step.

Retrosynthetic Analysis and Strategy

A common retrosynthetic strategy disconnects the N-methyl bond, identifying (R)-1-(1-Naphthyl)ethanamine as a key chiral precursor. This primary amine can be synthesized from the prochiral ketone, 1'-acetonaphthone, via asymmetric methods. This multi-step approach allows for robust control over the stereochemistry at the critical chiral center.

Caption: High-level synthetic workflow for the target molecule.

Key Precursor: Synthesis of (R)-1-(1-Naphthyl)ethanamine

The synthesis of the chiral primary amine precursor is the cornerstone of the entire process. While classical resolution using chiral acids like (R)-(-)-mandelic acid is a viable industrial method, modern asymmetric synthesis offers more direct routes.[5][6]

One state-of-the-art method is the asymmetric transfer hydrogenation or asymmetric reductive amination of 1'-acetonaphthone or its corresponding oxime.[7][8][9]

-

Causality: Asymmetric synthesis is often preferred over classical resolution because it can theoretically provide a 100% yield of the desired enantiomer, whereas resolution is capped at a 50% theoretical yield without an effective racemization process for the unwanted isomer.[5] Catalytic asymmetric methods using ruthenium or iridium complexes with chiral ligands are highly efficient and can produce the amine with high enantiomeric excess (ee).[8][9]

Protocol: N-Methylation via Reductive Amination

This protocol details the conversion of the primary amine precursor to the target secondary amine using a mild and highly selective reductive amination procedure.

Principle: The primary amine reacts with formaldehyde to form an intermediate iminium ion in situ. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the N-methylated amine. STAB is chosen for its mildness and its selectivity for reducing iminium ions in the presence of aldehydes, preventing side reactions.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add (R)-1-(1-Naphthyl)ethanamine (1.0 eq).

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10-15 mL per gram of amine).

-

Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.2 eq) to the stirred solution. The reaction may be mildly exothermic.

-

Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reductant Addition: In a single portion, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3-1.5 eq).

-

Self-Validating Checkpoint: The addition of STAB may cause slight effervescence. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).

-

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine.

Applications and Significance in Pharmaceutical Development

While a versatile chiral building block in its own right, the primary significance of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is in the context of pharmaceutical manufacturing, particularly as a process-related substance.

Role as a Chiral Building Block

Like its primary amine precursor, this compound can be used as a chiral auxiliary or building block in the synthesis of more complex enantiomerically pure molecules.[3] Its defined stereochemistry allows for the controlled introduction of a chiral center in a target molecule.

Significance as a Pharmaceutical Impurity

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is identified as a known impurity of the drug Cinacalcet .[10] The chemical structure of Cinacalcet is N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine.[11]

-

Contextual Expertise: In pharmaceutical process chemistry, impurities can arise from various sources, including side reactions, unreacted starting materials, or degradation products. For instance, if methylamine or a source of a methyl group is present during the synthesis of Cinacalcet (which involves the alkylation of (R)-1-(1-Naphthyl)ethanamine), the formation of this N-methylated impurity is plausible. Regulatory agencies require stringent control and characterization of all impurities in an API. Therefore, having a well-characterized standard of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is crucial for developing analytical methods to detect and quantify its presence in batches of Cinacalcet, ensuring the final drug product's safety and purity.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of the final product is paramount. Several analytical techniques are employed for this purpose.

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for precise quantification of the enantiomeric excess (ee).

-

NMR Spectroscopy with Chiral Solvating Agents: The optical purity of the compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[12] In the presence of a chiral solvating agent, the (R) and (S) enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for their differentiation and quantification.[12]

-

Optical Rotation: Measuring the specific rotation of a sample using a polarimeter provides a bulk assessment of its optical purity. The (R)-enantiomer is dextrorotatory, exhibiting a positive optical rotation.[3] For instance, the precursor (R)-(+)-1-(1-Naphthyl)ethylamine has a reported specific rotation of [α]D20 = +55° (c=2 in EtOH).[3]

Conclusion

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a valuable chiral secondary amine with a well-defined structure and stereochemistry. Its synthesis is strategically approached through the asymmetric preparation of its primary amine precursor, followed by selective N-methylation. While it holds potential as a chiral building block, its most critical role in the current landscape is as a characterized process-related impurity in the manufacturing of the API Cinacalcet. A thorough understanding of its synthesis, properties, and analysis is therefore essential for scientists in the fields of process development, quality control, and regulatory affairs within the pharmaceutical industry.

References

-

Pharmaffiliates. (15297-33-3 | Product Name : (R)-N-methyl-1-(Naphthalen-1-yl)ethanamine). [Link]

- Google Patents. (CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine).

-

Mathad, V. T., et al. (2010). Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet. Organic Process Research & Development, 14(2), 341-344. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Exploring (R)-1-(Naphthalen-1-yl)ethanamine: Properties and Applications). [Link]

-

PubChem. (Cinacalcet | C22H22F3N | CID 156419). National Center for Biotechnology Information. [Link]

-

ResearchGate. (ChemInform Abstract: Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet). [Link]

-

Srinivas, K., et al. (2014). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry - Section B, 53B, 1038-1042. [Link]

- Google Patents. (CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine).

-

Enzymaster. ((R)-(+)-1-(1-Naphthyl)ethylamine). [Link]

-

PubChem. (1-(1-Naphthyl)ethylamine | C12H13N | CID 98089). National Center for Biotechnology Information. [Link]

- Google Patents. (Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)).

-

ResearchGate. (Preparation and drug application of chiral 1-(1-naphthyl)ethylamine). [Link]

-

ACS Publications. (Preparation of (+)-N-methyl-1-(1-naphthyl)ethylamine and the determination of its optical purity by nuclear magnetic resonance). The Journal of Organic Chemistry. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 15297-33-3 CAS MSDS ((R)-(+)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 8. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 9. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 10. (R)-(+)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 11. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine from 1-Acetonaphthone

Abstract

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of calcimimetic agents such as Cinacalcet.[1][2] The critical nature of its stereochemistry necessitates a synthetic route that is not only efficient and scalable but also provides high enantiomeric purity. This guide presents a robust and well-established multi-step synthesis beginning from the prochiral ketone, 1-acetonaphthone. The core strategy involves an initial asymmetric reduction to establish the chiral center, followed by a series of functional group interconversions that proceed with a defined stereochemical outcome, culminating in the final N-methylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and discuss the analytical methods required to validate the stereochemical integrity of the final product.

Strategic Overview: Pathway to Enantiopurity

The synthesis of a single enantiomer from a prochiral starting material is a cornerstone of modern pharmaceutical chemistry. The primary challenge in converting 1-acetonaphthone to the target molecule is the precise construction of the stereocenter at the ethylamine's alpha-carbon. While direct asymmetric reductive amination is an attractive, atom-economical approach, this guide focuses on a more classical, yet highly reliable and controllable, three-stage strategy.[3]

The selected pathway is predicated on three key transformations:

-

Asymmetric Ketone Reduction: A chiral catalyst is employed to reduce the ketone of 1-acetonaphthone to a chiral alcohol with high enantioselectivity.

-

Stereochemical Inversion (SN2): The resulting alcohol is converted into a suitable leaving group, which is then displaced by an azide nucleophile. This step proceeds via a Walden inversion, flipping the stereocenter to the desired configuration.

-

Reduction and N-Methylation: The azide is reduced to the primary amine, which is subsequently methylated to yield the final product.

This approach is favored for its modularity and the high fidelity of each stereochemical step, consistently delivering the target (R)-enantiomer with excellent enantiomeric excess (ee).

Caption: Overall workflow for the synthesis of the target molecule.

Stage 1: Establishing the Chiral Center via Asymmetric Reduction

The first and most critical step is the enantioselective reduction of 1-acetonaphthone. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method for this transformation, utilizing a chiral oxazaborolidine catalyst to deliver the alcohol in high enantiomeric excess.

Mechanistic Insight: The CBS Reduction

The CBS catalyst forms a complex with borane, creating a sterically defined active catalytic species. The 1-acetonaphthone coordinates to this complex in a conformation that minimizes steric hindrance between the catalyst's chiral framework and the ketone's substituents (the bulky naphthyl group and the smaller methyl group). This preferential coordination directs the hydride transfer from the borane exclusively to one face of the carbonyl, resulting in the formation of the (S)-alcohol with high predictability and stereocontrol.

Caption: Simplified logic of the enantioselective CBS reduction.

Detailed Experimental Protocol: Synthesis of (S)-1-(Naphthalen-1-yl)ethanol

-

System Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with dry tetrahydrofuran (THF). The flask is cooled to -40 °C in an appropriate cooling bath.

-

Catalyst Addition: (R)-(-)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene) is added, followed by the slow, dropwise addition of a borane-dimethyl sulfide complex (BMS). The mixture is stirred for 10 minutes.

-

Substrate Addition: A solution of 1-acetonaphthone in dry THF is added dropwise to the catalyst mixture over 1 hour, ensuring the internal temperature does not exceed -35 °C.

-

Reaction Monitoring: The reaction is stirred at -40 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -40 °C.

-

Workup: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield (S)-1-(naphthalen-1-yl)ethanol as a clear oil.

Stage 2: Stereochemical Inversion to the (R)-Amine Precursor

With the (S)-alcohol in hand, the next phase involves converting it to the (R)-amine. This is ingeniously achieved through a two-step sequence that leverages a classic SN2 reaction mechanism, which guarantees inversion of the stereocenter.

Protocol: Mesylation and Azide Displacement

-

Mesylation: The (S)-alcohol is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 1 hour. This converts the hydroxyl group into a mesylate, an excellent leaving group.

-

Azide Displacement: After workup to isolate the crude mesylate, the intermediate is dissolved in a solvent such as acetonitrile. Sodium azide (NaN₃) is added, and the mixture is heated to reflux for several hours. The azide ion acts as a nucleophile, attacking the carbon bearing the mesylate from the opposite face, displacing it and inverting the stereocenter to form (R)-1-(1-azidoethyl)naphthalene.

-

Purification: After cooling and aqueous workup, the azide intermediate is purified, typically by chromatography.

Protocol: Reduction to (R)-1-(Naphthalen-1-yl)ethanamine

The azide group is a versatile precursor to a primary amine. A common and effective method for its reduction is using zinc powder and ammonium chloride.

-

Reaction Setup: The (R)-azide is dissolved in a mixture of ethanol and water.

-

Reduction: Zinc dust and ammonium chloride are added, and the mixture is heated to approximately 60 °C. The reaction is stirred vigorously until TLC analysis indicates complete consumption of the azide.

-

Workup and Isolation: The reaction mixture is filtered through celite to remove zinc salts. The filtrate is concentrated, and the resulting aqueous residue is basified with NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield (R)-1-(naphthalen-1-yl)ethanamine.[4][5][6]

Stage 3: Final N-Methylation

The final step is the mono-methylation of the primary chiral amine. The Eschweiler-Clarke reaction or reductive amination with formaldehyde are standard, high-yielding methods that minimize the risk of over-alkylation to the quaternary ammonium salt.[7]

Detailed Experimental Protocol: Reductive Amination

-

Imine Formation: (R)-1-(Naphthalen-1-yl)ethanamine is dissolved in methanol. An aqueous solution of formaldehyde is added, and the mixture is stirred at room temperature to form the intermediate imine (or more accurately, the N,O-acetal which is in equilibrium with the imine).

-

Reduction: Sodium triacetoxyborohydride (STAB) is added portion-wise to the mixture. STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[8]

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature for several hours. Upon completion, it is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated. The crude (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine can be purified by column chromatography or distillation to yield the final product.[9][10]

Analytical Validation and Data Summary

Ensuring the chemical purity and, most critically, the enantiomeric purity of the final product is paramount.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the molecular structure.

-

Enantiomeric Excess (ee) Determination: The most reliable method for determining the enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[11][12] The sample is analyzed on a suitable chiral stationary phase, which separates the (R) and (S) enantiomers, allowing for their quantification. An ee of >99% is typically targeted for pharmaceutical applications.

Table 1: Summary of Synthetic Transformations

| Step | Transformation | Key Reagents | Typical Yield | Typical ee% |

| 1 | Asymmetric Reduction | 1-Acetonaphthone, (R)-CBS Catalyst, BMS | 85-95% | >98% (S)-alcohol |

| 2 | Mesylation & Azidation | (S)-Alcohol, MsCl, Et₃N, NaN₃ | 70-80% (over 2 steps) | >98% (R)-azide |

| 3 | Azide Reduction | (R)-Azide, Zn, NH₄Cl | 90-95% | >98% (R)-amine |

| 4 | N-Methylation | (R)-Amine, HCHO, NaBH(OAc)₃ | 80-90% | >98% (R)-product |

Conclusion

The synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine from 1-acetonaphthone is a well-defined process where strategic control over stereochemistry is paramount. The outlined pathway, beginning with a CBS-catalyzed asymmetric reduction followed by a functional group interconversion sequence involving an SN2 inversion, provides a reliable and scalable method for producing the target molecule with high enantiopurity. Each step is mechanistically understood and has been optimized for efficiency, making this a robust protocol for researchers in drug discovery and development. Rigorous analytical characterization, particularly using chiral HPLC, is essential to validate the final product's quality and suitability for its intended pharmaceutical applications.

References

-

Ganesh, S., Kumar, D. S., & Ghanta, M. R. (2022). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, Vol. 61B, 499-505. [Link]

- CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

-

A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684. European Patent Office. [Link]

- US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof.

-

Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. [Link]

-

(R)-(+)-1-(1-Naphthyl)ethylamine - Chongqing Chemdad Co. ,Ltd. [Link]

- CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.

-

Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters - ACS Publications. [Link]

- EP1990333A1 - Process for the preparation of cinacalcet hydrochloride.

-

A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211. European Patent Office. [Link]

-

Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. [Link]

- CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.

- US20040147762A1 - Asymmetric reductive amination of ketones.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]

-

Enantioselective reduction of ketones. Wikipedia. [Link]

-

Exploring (R)-1-(Naphthalen-1-yl)ethanamine: Properties and Applications. [Link]

-

(R)-(+)-1-(1-Naphthyl)ethylamine. Enzymaster. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

-

Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. [Link]

-

Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides. PubMed. [Link]

-

1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)-. PubChem. [Link]

-

C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

HPLC Chiral Separations. AZYP, LLC. [Link]

-

Preparation of (+)-N-methyl-1-(1-naphthyl)ethylamine and the determination of its optical purity by nuclear magnetic resonance. The Journal of Organic Chemistry - ACS Publications. [Link]

-

(+)-1-(1-Naphthyl)ethylamine. PubChem - NIH. [Link]

-

1-(1-Naphthyl)ethylamine. PubChem. [Link]

-

Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. [Link]

-

New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH. [Link]

-

Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. [Link]

-

an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 2. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]

- 3. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]

- 6. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. 15297-33-3 CAS MSDS ((R)-(+)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (R)-(+)-N,N-二甲基-1-(1-萘基)乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. shimadzu.com [shimadzu.com]

- 12. azypusa.com [azypusa.com]

enantioselective synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Abstract

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a pivotal chiral secondary amine, most notably recognized as the core structure of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. Its stereochemical integrity is paramount to its biological activity, making enantioselective synthesis a critical topic for researchers in medicinal chemistry and process development. This guide provides a comprehensive overview of the primary synthetic strategies, delving into the mechanistic rationale behind catalyst and reagent selection, offering detailed experimental protocols, and presenting a comparative analysis of key methodologies.

Strategic Overview: Pathways to a Chiral Center

The synthesis of a single enantiomer amine from a prochiral ketone, such as 1'-acetonaphthone, presents a classic challenge in asymmetric synthesis. The primary goal is to establish the stereocenter at the benzylic position with high fidelity. Broadly, the approaches can be categorized into two main strategies:

-

Direct Asymmetric Reductive Amination: A one-pot conversion of 1'-acetonaphthone and methylamine directly to the target secondary amine using a chiral catalyst. This is often the most atom-economical approach.

-

Sequential Asymmetric Reduction and N-Alkylation: A two-step process involving the initial enantioselective synthesis of the primary amine, (R)-1-(naphthalen-1-yl)ethanamine, followed by its N-methylation. This route offers modularity and sometimes allows for easier optimization of each step.

The choice between these strategies is dictated by factors such as catalyst availability and cost, desired enantiomeric purity, scalability, and tolerance to specific functional groups.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as (R)-tert-butanesulfinamide, provides a robust and reliable method for synthesizing chiral amines. [1]This approach, pioneered by Ellman, relies on the formation of a diastereomeric sulfinylimine intermediate, which directs subsequent reduction.

Methodology Breakdown

-

Condensation: 1'-Acetonaphthone is condensed with (R)-tert-butanesulfinamide, typically catalyzed by a Lewis acid like Ti(OEt)₄, to form the N-tert-butanesulfinyl ketimine.

-

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., NaBH₄) to attack from the opposite face, thereby creating the desired stereocenter with high diastereoselectivity.

-

Auxiliary Cleavage: The sulfinyl group is removed by simple acidic hydrolysis (e.g., with HCl in methanol), yielding the pure enantiomer of the primary amine, (R)-1-(naphthalen-1-yl)ethanamine.

-

N-Methylation: The resulting primary amine is then methylated. A highly effective method for this step is reductive amination with formaldehyde. The primary amine reacts with formaldehyde to form an imine (or aminal), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final N-methylated product without racemization.

This multi-step process is often favored when direct reductive amination proves difficult to optimize or when a very high degree of enantiomeric purity is required, as the diastereomeric intermediates can sometimes be purified by crystallization. [1]

Biocatalytic Approaches: The Enzymatic Alternative

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and green alternative for the synthesis of chiral amines. [2]

-

Mechanism of Action: ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (1'-acetonaphthone). The enzyme's chiral active site ensures that the amino group is added to a specific face of the ketone, resulting in a product with very high enantiomeric excess.

-

Advantages: These reactions are typically run in aqueous media under mild conditions, are highly selective, and can generate products with >99% ee. [2]* Challenges: Enzyme stability, substrate scope, and the removal of the ketone byproduct (acetone, in the case of an isopropylamine donor) can be challenges that require process optimization. However, enzyme engineering is rapidly overcoming these limitations. [2] Once the (R)-1-(naphthalen-1-yl)ethanamine is produced via biocatalysis, it can be N-methylated as described in the previous section.

Comparative Data of Synthetic Methods

| Method | Catalyst / Reagent | Key Intermediate | Typical Yield | Typical % ee | Advantages | Disadvantages |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | Prochiral Imine | 85-95% | 96-99% | High yield, high ee, one-pot process. | Requires precious metal catalyst. |

| Oxime Reduction [3] | Ru-TsDPEN derivative / NH₄OOCH | Ketoxime | ~91% | ~96% | Single step from oxime, high yield. | Preparation of oxime is an extra step. |

| Chiral Auxiliary [1] | (R)-tert-butanesulfinamide / NaBH₄ | N-sulfinylimine | 65-75% (overall) | >99% | Highly reliable, excellent ee, purifiable intermediate. | Multi-step, lower atom economy. |

| Biocatalysis (Transaminase) [2] | Engineered ω-Transaminase | Ketone | >90% | >99% | Green, exceptionally high ee, mild conditions. | Enzyme cost/availability, process optimization needed. |

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure based on established methodologies for Ru-catalyzed asymmetric transfer hydrogenation of imines.

Materials:

-

1'-Acetonaphthone

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF)

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic Acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aq. NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Catalyst Activation: In a dry, argon-purged flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DMF. Add a 5:2 mixture of formic acid and triethylamine (5 equivalents relative to the ketone). Stir the mixture at 40°C for 20 minutes to form the active Ru-hydride catalyst.

-

Reaction Setup: In a separate flask, dissolve 1'-acetonaphthone (1 equivalent) in DMF. Add methylamine solution (1.5 equivalents).

-

Reductive Amination: Transfer the ketone/amine solution to the activated catalyst solution. Stir the reaction mixture at 40°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine.

-

Characterization: Confirm the structure by ¹H NMR and MS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Conclusion

The is a well-developed field with several robust and high-yielding methodologies. For industrial-scale production, direct asymmetric reductive amination using ruthenium catalysts offers an efficient and atom-economical route. For laboratory synthesis where the highest possible enantiopurity is the primary driver, the chiral auxiliary approach remains a gold standard. The increasing viability of biocatalysis presents a compelling green and highly selective alternative that is poised to become more widespread. The optimal choice depends on a careful evaluation of scale, cost, purity requirements, and available resources.

References

- CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). Google Patents.

-

A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684. European Patent Office. Available from: [Link]

- US20110105799A1 - process for the synthesis of cinacalcet hydrochloride. Google Patents.

-

Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available from: [Link]

- US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof. Google Patents.

-

A novel asymmetric synthesis of cinacalcet hydrochloride. PMC - NIH. Available from: [Link]

- EP1990333A1 - Process for the preparation of cinacalcet hydrochloride. Google Patents.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Wiley Online Library. Available from: [Link]

-

Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1‑(1-Naphthyl)ethylamine on Pt Surfaces. ACS Publications. Available from: [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Available from: [Link]

-

Stereoselective synthesis of (R)-(+)-1-(1-naphthyl)ethylamine by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes and biocatalyst recycling. ResearchGate. Available from: [Link]

-

Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides. PubMed. Available from: [Link]

-

Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. NIH. Available from: [Link]

-

Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. Wiley Online Library. Available from: [Link]

-

(R)-(+)-1-(1-Naphthyl)ethylamine. Enzymaster. Available from: [Link]

-

Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

Adsorption and stability of chiral modifiers based on 1-(1-naphthyl)-ethylamine for Pt- catalysed heterogeneous asymmetric hydrogenations. ResearchGate. Available from: [Link]

-

Enantioselective Organocatalytic Reductive Amination. ResearchGate. Available from: [Link]

-

Preparation of (+)-N-methyl-1-(1-naphthyl)ethylamine and the determination of its optical purity by nuclear magnetic resonance. ACS Publications. Available from: [Link]

- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). Google Patents.

-

Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available from: [Link]

-

Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. PrepChem.com. Available from: [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral secondary amine of significant interest in synthetic and medicinal chemistry. As a derivative of the widely used resolving agent (R)-1-(naphthalen-1-yl)ethanamine, its stereochemically defined structure makes it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The precise and unambiguous structural confirmation of such chiral intermediates is paramount to ensure the integrity and efficacy of the final products.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine. The interpretation herein is grounded in fundamental principles and is designed to serve as a reliable reference for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Spectroscopic Implications

The structure of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine features a chiral center at the ethylamine carbon (Cα), a bulky, aromatic naphthalene ring system, and a secondary amine. These features dictate the molecule's spectroscopic signature.

-

Chirality: While standard NMR and IR are achiral techniques, the stereochemistry is implicitly confirmed by using a stereochemically pure precursor. The spectroscopic data for the (R)- and (S)-enantiomers are identical, differing only in their optical rotation.

-

Naphthalene Ring: This aromatic system will produce a series of complex signals in the aromatic region of the ¹H and ¹³C NMR spectra. Its electron-rich nature influences the chemical environment of the adjacent ethylamine group.

-

Ethylamine Moiety: The protons on the chiral center (CH), the methyl group attached to it (CH₃), and the N-methyl group (N-CH₃) will each give rise to distinct and informative signals in the NMR spectrum.

-

Secondary Amine: The N-H bond will have a characteristic, albeit sometimes broad, signal in both IR and ¹H NMR spectra.

Figure 1: Chemical structure of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon and proton framework. The data presented here are based on the spectra of the enantiomeric (S)-form, which is identical to the (R)-form.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The key to a reliable analysis is the use of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which minimizes interfering signals.

Table 1: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.4–8.2 | Multiplet | 7H | Ar-H | The seven protons of the naphthalene ring are deshielded by the aromatic ring current, resulting in a complex series of overlapping signals in the downfield region. |

| ~4.5 | Quartet (q) | 1H | Cα-H | This proton is a quartet due to coupling with the three protons of the adjacent methyl group (CβH₃). Its position is downfield due to the deshielding effects of both the naphthalene ring and the nitrogen atom. |

| ~2.2 | Singlet | 3H | N-CH ₃ | The three protons of the N-methyl group appear as a singlet as there are no adjacent protons to couple with. |

| ~1.5 | Doublet (d) | 3H | Cβ-H ₃ | These protons are split into a doublet by the single proton on the chiral center (Cα-H). |

| ~1.4 | Broad Singlet | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary with concentration and temperature. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Data (CDCl₃, Predicted and based on[2])

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~122–134 | C -Ar | Multiple signals corresponding to the 10 carbons of the naphthalene ring. Carbons bonded to hydrogen will appear at slightly different shifts than the quaternary bridgehead carbons. |

| ~140 | C -Ar (ipso) | The ipso-carbon of the naphthalene ring, directly attached to the ethylamine group, is typically shifted further downfield. |

| ~58 | C α | The chiral carbon is significantly deshielded by its direct attachment to the nitrogen atom and the aromatic ring. |

| ~33 | N-C H₃ | The N-methyl carbon is found in the typical aliphatic amine region. |

| ~22 | C β | The terminal methyl carbon of the ethyl group is the most upfield signal, being the most shielded. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire data at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of at least 16 ppm.

-

Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

-

Set a spectral width of ~240 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.

Table 3: Key IR Absorption Bands (ATR-IR)[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3300-3400 | Medium, Broad | N-H Stretch | Secondary Amine |

| ~3050 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| ~2850-2970 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H |

| ~1590, 1510, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~775-800 | Strong | C-H Bend (out-of-plane) | Substituted Naphthalene |

Interpretation: The presence of a broad peak around 3350 cm⁻¹ is a clear indicator of the N-H bond in the secondary amine. The sharp peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl and methyl groups, while the signal just above 3000 cm⁻¹ is characteristic of the aromatic C-H bonds. The series of absorptions in the 1450-1600 cm⁻¹ region are definitive for the naphthalene aromatic system.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle. While an experimental spectrum for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is not available in major public databases, its fragmentation pattern can be reliably predicted based on established chemical principles.[3]

The molecular formula is C₁₃H₁₅N, giving a monoisotopic mass of approximately 185.12 g/mol . As the molecule contains one nitrogen atom, the Nitrogen Rule predicts that its molecular ion (M⁺˙) will have an odd mass-to-charge ratio (m/z), which is consistent with 185.[4]

Predicted Fragmentation Pathway

For amines, the most dominant fragmentation pathway upon electron ionization is alpha-cleavage .[5] This involves the cleavage of a C-C bond adjacent to the nitrogen atom. This process is favorable because it leads to the formation of a stable, resonance-stabilized iminium cation.

For (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine, alpha-cleavage will break the bond between the chiral carbon (Cα) and the naphthalene ring.

Figure 2: Predicted primary fragmentation pathway via alpha-cleavage.

The resulting iminium cation, [CH(CH₃)=NH(CH₃)]⁺, has an m/z of 58. Due to its stability, this fragment is predicted to be the base peak (the most intense peak) in the mass spectrum. The other product is a neutral naphthyl radical, which is not detected by the mass spectrometer. Another possible, but less favorable, fragmentation is the loss of a methyl radical from the ethyl group to form an ion at m/z 170.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the elution of the compound without thermal degradation. A typical program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Detection:

-

Use Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The interface temperature between the GC and MS should be maintained at a high enough temperature (e.g., 280°C) to prevent condensation.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Conclusion

The structural identity and purity of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation. By understanding the causal links between the molecular structure and the spectral data, researchers can confidently validate this important chiral building block, ensuring the integrity of their synthetic endeavors.

References

-

PubChem. 1-(1-Naphthyl)ethylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (+)-1-(1-Naphthyl)ethylamine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring (R)-1-(Naphthalen-1-yl)ethanamine: Properties and Applications. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. 1-Naphthalenemethanamine. NIST Chemistry WebBook. [Link]

-

SpectraBase. (S)-(-)-N-methyl-1-(1-naphthyl)ethylamine [ATR-IR]. Wiley-VCH. [Link]

-

SpectraBase. (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine [13C NMR]. Wiley-VCH. [Link]

-

O'Hagan, S. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine in Organic Solvents

Executive Summary

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine of significant interest as a building block and intermediate in pharmaceutical synthesis. Its solubility in organic solvents is a critical physical property that dictates its utility in reaction chemistry, purification processes like crystallization and chromatography, and formulation development. This guide provides a comprehensive technical overview of the factors governing its solubility. We delve into the physicochemical properties of the molecule, establish a theoretical framework for predicting its behavior using Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility optimization for this compound.

Profile of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Chemical Identity and Structure

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine is a secondary amine featuring a chiral center adjacent to a bulky, aromatic naphthalene ring. Its structure is fundamental to its solubility characteristics, combining a large, nonpolar naphthalene moiety with a moderately polar secondary amine group capable of acting as a hydrogen bond donor and acceptor.

-

IUPAC Name: (1R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

-

Structure:

Physicochemical Properties

A summary of the key physicochemical properties is essential for understanding the compound's behavior.

| Property | Value | Source |

| Molecular Weight | 185.26 g/mol | [2] |

| Appearance | Oily liquid | [3] |

| Boiling Point | 261 °C (lit.) | [2] |

| Density | 1.041 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.605 (lit.) | [2] |

| pKa (Predicted) | 9.40 ± 0.10 | [2] |

| LogP (Parent Amine) | 2.67 | [4] |

The LogP value of the closely related parent amine, (R)-1-(naphthalen-1-yl)ethanamine, is 2.67, indicating a significant hydrophobic character.[4] This hydrophobicity, stemming from the large naphthalene ring, is the dominant factor in its solubility profile, suggesting poor aqueous solubility but good affinity for many organic solvents.[4][5]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, a theoretical understanding allows for rational solvent screening, saving time and resources.

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is governed by intermolecular forces. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

-

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine possesses:

-

Van der Waals / Dispersion Forces: Dominant due to the large, electron-rich naphthalene system. This predicts good solubility in nonpolar aromatic solvents (e.g., Toluene, Xylene) and chlorinated solvents (e.g., Dichloromethane).

-

Dipole-Dipole Forces: Present due to the C-N bond.

-

Hydrogen Bonding: The secondary amine (-NH) group can donate a hydrogen bond, and the nitrogen lone pair can accept one. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMF, DMSO).[6]

-

However, the large nonpolar surface area will likely limit its solubility in highly polar solvents like water and short-chain alcohols where the solvent's strong hydrogen-bonding network would be disrupted.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by dissecting the total cohesive energy of a substance into three components.[7]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding .

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible. The distance (Ra) between two substances in the 3D Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.

Experimental Determination of Thermodynamic Solubility

Rationale for Method Selection: The Shake-Flask Technique

For drug development and process chemistry, the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is the most critical value. The shake-flask method is universally recognized as the "gold standard" for this measurement due to its reliability and direct approach to achieving phase equilibrium.[8] Unlike high-throughput kinetic methods, which can be prone to errors from precipitation kinetics and supersaturation, the shake-flask method ensures the system reaches a stable, saturated state over a prolonged period.[9][10]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a robust procedure for determining the solubility of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine.

A. Materials and Reagents:

-

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine (purity ≥99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC-UV system

B. Experimental Workflow:

C. Step-by-Step Procedure:

-

Preparation: Add an excess amount of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine to a vial. The key is to ensure a visible amount of undissolved liquid/solid phase remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C). Agitate for at least 24 hours. For rigorous studies, samples should be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.[11]

-

Phase Separation: Remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow solid particles to settle. Then, draw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining undissolved material.[12]

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry. The naphthalene ring provides a strong chromophore, making UV detection highly suitable.

-

Predicted Solubility Profile and Solvent Data

While exhaustive experimental data for this specific compound is not publicly available, we can construct a predictive profile based on its chemical nature and established solubility theories.

Predicted Solubility in Common Organic Solvents

The following table provides an expert estimation of solubility based on the principles of "like dissolves like" and HSP matching.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene | High | The naphthalene ring has a strong affinity for aromatic solvents through π-π stacking and dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with the aromatic system.[4][5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium to High | Moderately polar with good van der Waals interactions. THF is generally a better solvent than ether. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium | The polarity of the solvent can accommodate the amine group, but the nonpolar bulk is significant. |

| Polar Protic | Ethanol, Isopropanol | Medium to Low | Can hydrogen bond with the amine, but the solvent's own H-bonding network is strong and the compound's large nonpolar part is unfavorable.[4][6] |

| Highly Polar | Acetonitrile, DMF, DMSO | Low to Medium | The high polarity of these solvents may not be a good match for the predominantly nonpolar solute. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by dispersion forces, but the polarity of the amine group will limit solubility significantly. |

Hansen Solubility Parameters for Solvent Selection

To aid in rational solvent selection or the design of solvent blends, the following table lists the HSP values for several common organic solvents.[13][14][15] The goal is to select solvents with HSP values close to those of the solute.

| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

Conclusion